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molecular formula C17H23ClN2O4 B8452320 tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate

tert-butyl N-(8-chloro-1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-5-yl)carbamate

Cat. No. B8452320
M. Wt: 354.8 g/mol
InChI Key: BAUGOICKQCUCKR-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A solution of tert-butyl [1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate (77b, 875 mg, 2.73 mmol) and NCS (401 mg, 3.00 mmol) in MeCN (80 mL) was stirred at 75° C. for 2 hours. After cooling down to room temperature and concentrating under vacuum, the resulting residue was purified by column chromatography (0-100% EtOAc/heptanes) to give tert-butyl [8-chloro-1-oxo-7-(propan-2-yloxy)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate (77c, 893 mg, 92%) as a solid.
Name
Quantity
401 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[C:7]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])[CH:8]=[C:9]([O:12][CH:13]([CH3:15])[CH3:14])[CH:10]=2)[CH2:5][CH2:4][NH:3]1.C1C(=O)N([Cl:31])C(=O)C1>CC#N>[Cl:31][C:10]1[C:9]([O:12][CH:13]([CH3:15])[CH3:14])=[CH:8][C:7]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:21])([CH3:20])[CH3:22])=[C:6]2[C:11]=1[C:2](=[O:1])[NH:3][CH2:4][CH2:5]2

Inputs

Step One
Name
Quantity
875 mg
Type
reactant
Smiles
O=C1NCCC2=C(C=C(C=C12)OC(C)C)NC(OC(C)(C)C)=O
Name
Quantity
401 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrating under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography (0-100% EtOAc/heptanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C2CCNC(C12)=O)NC(OC(C)(C)C)=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 893 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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